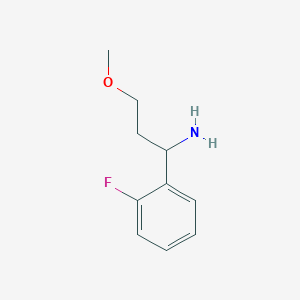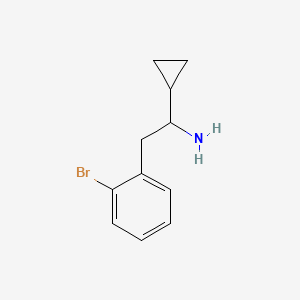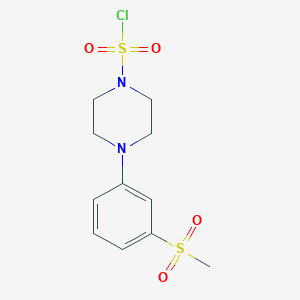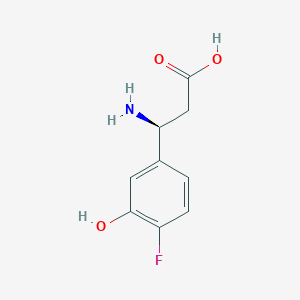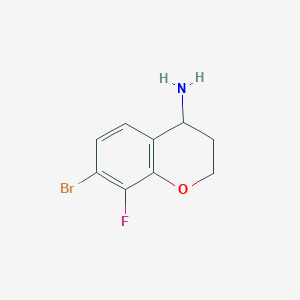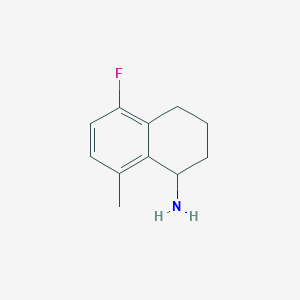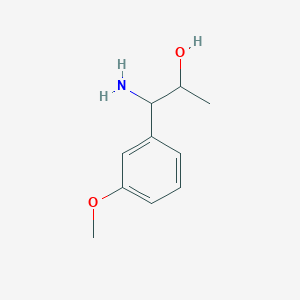
1-Amino-1-(3-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3-methoxyphenyl)propan-2-OL is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a hydroxyl group on the propan-2-OL backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-(3-methoxyphenyl)propan-2-OL can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3-methoxyphenyl)-2-nitropropene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Another method involves the reductive amination of 3-methoxyphenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and scalable synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium cyanoborohydride (NaBH3CN), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 1-(3-methoxyphenyl)propan-2-one
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Amino-1-(3-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antidepressants and central nervous system stimulants.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in studies investigating the structure-activity relationships of phenethylamine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-1-(3-methoxyphenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-phenylpropan-2-OL: Lacks the methoxy group, resulting in different pharmacological properties.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: The methoxy group is positioned differently, affecting its reactivity and biological activity.
1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL: Contains an additional methoxy group, leading to altered chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
ATTZVVCPJSZCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


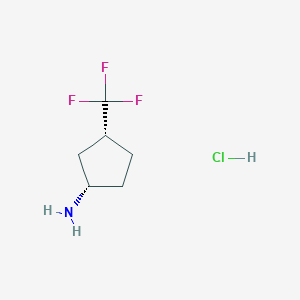
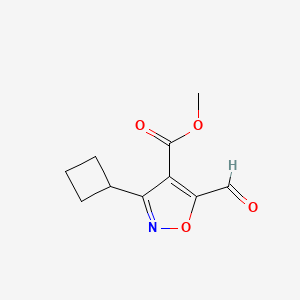
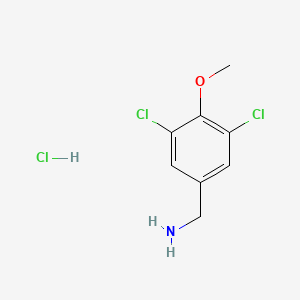
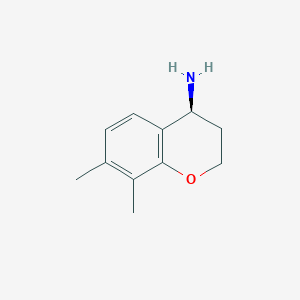
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)

